molecular formula C12H22N4O2S B7053393 N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide

N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide

Cat. No.: B7053393
M. Wt: 286.40 g/mol
InChI Key: PCOYSHVCOWFSSS-UHFFFAOYSA-N
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Description

N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide is a synthetic organic compound that features a pyrazole ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S/c1-2-9-19(17,18)15-11-4-7-16(8-5-11)10-12-3-6-13-14-12/h3,6,11,15H,2,4-5,7-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOYSHVCOWFSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)CC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment to Piperidine: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors, potentially serving as an inhibitor or activator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole and piperidine rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]methanesulfonamide
  • N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]ethanesulfonamide
  • N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]butane-1-sulfonamide

Uniqueness

N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide is unique due to the specific length of its alkyl chain, which can influence its solubility, binding properties, and overall biological activity. The presence of the pyrazole ring also imparts specific electronic and steric characteristics that differentiate it from other sulfonamide derivatives.

This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable molecule for further research and development in various scientific fields.

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